3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one
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Overview
Description
3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyrrolidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction or by cyclization of appropriate precursors.
Coupling of the Indole Moiety: The indole ring can be introduced through a Friedel-Crafts acylation reaction or by using indole derivatives in a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one: can be compared with other compounds containing oxadiazole, pyrrolidine, and indole moieties.
This compound: is unique due to the specific arrangement and combination of these functional groups.
Uniqueness
The uniqueness of this compound lies in its multi-functional nature, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(11-10-17-12-24-21-9-5-4-8-18(17)21)27-13-19(16-6-2-1-3-7-16)20(14-27)23-25-15-29-26-23/h1-9,12,15,19-20,24H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBOCLVBQNLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCC2=CNC3=CC=CC=C32)C4=NOC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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